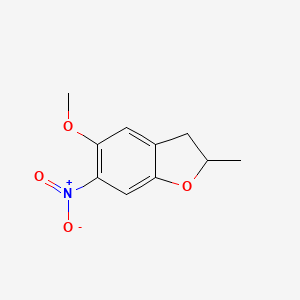![molecular formula C18H25N3O2 B2995462 N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide CAS No. 1436241-98-3](/img/structure/B2995462.png)
N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the amide bond, the introduction of the cyanobutyl group, and the attachment of the 2,2-dimethylpropanoylamino group . The exact synthesis pathway would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s structure and properties .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo Hofmann rearrangement , or the nitrile group could participate in various addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in high boiling and melting points, and the compound might be soluble in water if it has five or fewer carbon atoms .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Benzamides, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as herbicidally active compounds on annual and perennial grasses. They show potential utility in forage legumes, certain turf grasses, and cultivated crops, indicating the relevance of benzamide derivatives in agriculture and pest management (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Colorimetric Sensing
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and demonstrated significant performance in naked-eye detection of fluoride anions in solution. This indicates the potential of benzamide derivatives in the development of colorimetric sensors for environmental monitoring and analytical chemistry applications (E. A. Younes et al., 2020).
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant activities of benzamide derivatives. For instance, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been effective in animal models for anticonvulsant purposes, showcasing the pharmaceutical and therapeutic potential of such compounds in treating neurological disorders (D. W. Robertson et al., 1987).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-5-6-15(11-19)21-16(22)14-9-7-13(8-10-14)12-20-17(23)18(2,3)4/h7-10,15H,5-6,12H2,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNOSOUQRYNZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC=C(C=C1)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

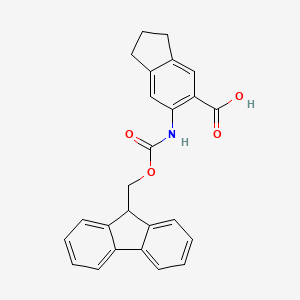
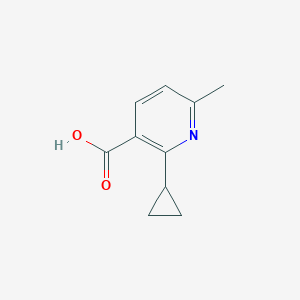
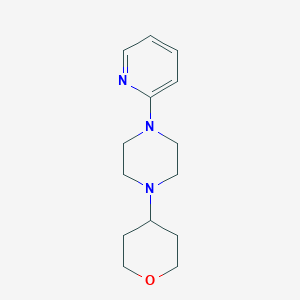
![8-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline](/img/structure/B2995387.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2995388.png)

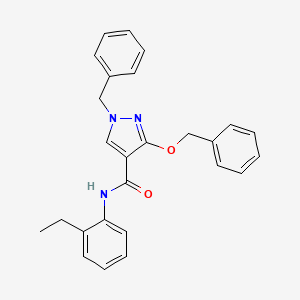
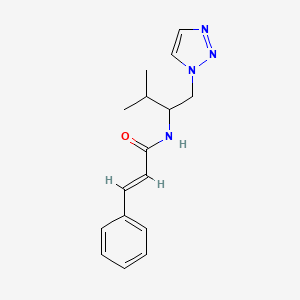
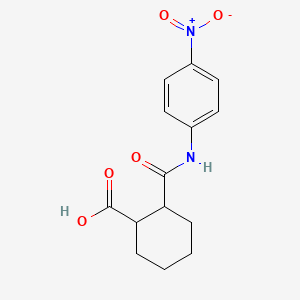
![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)

![2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)
![4,9-Dioxa-1-azaspiro[5.5]undecane](/img/structure/B2995398.png)
